molecular formula C20H25N3O2 B1667151 N1-(2-aminophenyl)-N8-phenyloctanediamide CAS No. 537034-17-6

N1-(2-aminophenyl)-N8-phenyloctanediamide

Cat. No. B1667151
M. Wt: 339.4 g/mol
InChI Key: RFLHBLWLFUFFDZ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

1. Antioxidant and Antimicrobial Study

  • Summary of Application: The compound was used in a study to investigate its antioxidant and antimicrobial properties. This is important as benzimidazoquinazolines, which this compound is a part of, possess many distinctive therapeutic properties such as antitumor, anticonvulsant, antioxidant, antimicrobial, antiviral, and as potent immunosuppressors .
  • Methods of Application: A comparative study between two methods, microwave-assisted and conventional heating approaches, was performed to synthesize a new quinazoline derivative from 2-(2-aminophenyl)-1H-benzimidazole and octanal .
  • Results: Using microwave to synthesize the compound drastically reduced reaction time, and increased yield. The compound showed good antioxidant activity in one of the tests and moderate antimicrobial activity .

2. Synthesis of Secondary Amides

  • Summary of Application: The compound was used in the development of an efficient method for synthesizing secondary amides, which holds notable relevance in pharmaceutical applications .
  • Methods of Application: The method involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation .
  • Results: The protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .

Safety And Hazards

This involves studying the safety profile of the compound. It includes information about the toxicity of the compound, precautions to be taken while handling the compound, and the proper method of disposal of the compound.


Future Directions

This involves a discussion of the potential future applications of the compound. It could include potential uses of the compound in medicine, industry, or research.


I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

N'-(2-aminophenyl)-N-phenyloctanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c21-17-12-8-9-13-18(17)23-20(25)15-7-2-1-6-14-19(24)22-16-10-4-3-5-11-16/h3-5,8-13H,1-2,6-7,14-15,21H2,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLHBLWLFUFFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429496
Record name BML-210
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-aminophenyl)-N8-phenyloctanediamide

CAS RN

537034-17-6
Record name N1-(2-Aminophenyl)-N8-phenyloctanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537034-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BML-210
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537034176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BML-210
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 537034-17-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Zia, M Imran, S Rashid - Journal of Chemical Information and …, 2020 - ACS Publications
Myocyte enhancer factor 2 (MEF2; MEF2A–MEF2D) transcription factors regulate gene expression in a variety of developmental processes by binding to AT-rich DNA motifs via highly …
Number of citations: 2 pubs.acs.org
SA Ganai - Current Drug Targets, 2018 - ingentaconnect.com
Histone deacetylases (HDACs) play a crucial role in regulating the expression and activity of myriad of proteins involved in tumour onset and progression. HDAC activity results in a …
Number of citations: 38 www.ingentaconnect.com
T Natisvili - 2016 - spiral.imperial.ac.uk
Much of the mammalian genome is composed of repetitive elements, consisting of tandem and interspersed repeats. Heterochromatinisation of pericentromeric tandem satellite repeats …
Number of citations: 3 spiral.imperial.ac.uk
C Sandi - 2010 - bura.brunel.ac.uk
Friedreich ataxia (FRDA) is an inherited autosomal recessive neurodegenerative disorder caused by a GAA trinucleotide repeat expansion mutation within the first intron of the FXN …
Number of citations: 3 bura.brunel.ac.uk
R Mouro Pinto - 2009 - bura.brunel.ac.uk
Friedreich ataxia (FRDA) is an autosomal recessive, neurodegenerative disorder with severely debilitating effects and no current cure. FRDA is mainly caused by the hyper-expansion …
Number of citations: 4 bura.brunel.ac.uk
M Sandi - 2015 - bura.brunel.ac.uk
Friedreich ataxia (FRDA) is a lethal autosomal recessive neurodegenerative disorder caused by expanded GAA repeats in the FXN gene, resulting in local epigenetic changes and …
Number of citations: 3 bura.brunel.ac.uk
C Yandim - 2012 - spiral.imperial.ac.uk
Heterochromatin is implicated in the negative regulation of gene expression. To understand the effects of heterochromatin on RNA polymerase-II (RNAPII) mediated transcription, this …
Number of citations: 2 spiral.imperial.ac.uk

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